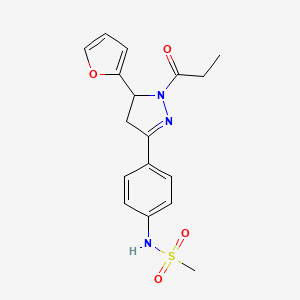

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a furan-2-yl substituent, a propionyl group, and a methanesulfonamide moiety. This compound has been synthesized as part of antimicrobial and antiviral research efforts. Its structure includes a dihydropyrazole core, which is known for biological activity, and a sulfonamide group that enhances binding to target proteins . Physical characterization includes a melting point of 168–170°C and distinct FT-IR peaks at 3080 cm⁻¹ (C-H aromatic) and 2945 cm⁻¹ (HC=N), confirming its structural integrity .

Properties

IUPAC Name |

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-3-17(21)20-15(16-5-4-10-24-16)11-14(18-20)12-6-8-13(9-7-12)19-25(2,22)23/h4-10,15,19H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSGLMPBOLECNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, also known by its CAS number 852141-27-6, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 399.5 g/mol. The structure features a furan ring, a pyrazole moiety, and a sulfonamide group, which are known to contribute to its biological activity.

Research indicates that compounds containing furan and pyrazole derivatives often exhibit a variety of biological activities through their interactions with multiple biological targets. These compounds are known to modulate various biochemical pathways, including:

- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.

- Antiviral Effects : Potentially inhibiting viral replication.

- Anti-inflammatory Properties : Reducing inflammation through inhibition of pro-inflammatory cytokines.

The specific mechanism for this compound remains under investigation but is hypothesized to involve receptor binding and modulation of signaling pathways related to these activities.

Biological Activities

The compound has been evaluated for several biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

- Anti-inflammatory Effects :

Research Findings

A summary of key findings from recent studies on the biological activity of this compound is presented below:

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to this compound:

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Properties :

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C17H19N3O4S

- Molecular Weight : 361.42 g/mol

- IUPAC Name : N-[4-[5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl]methanesulfonamide

The structure incorporates a furan ring, a pyrazole core, and a methanesulfonamide moiety, which may contribute to its diverse biological activities.

Antimicrobial Properties

Research has shown that compounds containing pyrazole and methanesulfonamide groups often exhibit significant antimicrobial activity. The presence of the methanesulfonamide group is known to enhance antibacterial properties, making this compound a candidate for further studies in antibiotic development .

Anti-inflammatory Effects

The pyrazole derivatives have been studied for their anti-inflammatory properties. In particular, N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide may interact with inflammatory pathways, potentially leading to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Recent studies have indicated that compounds with similar structures can exhibit anticancer properties. The unique combination of functional groups in this compound suggests it may interfere with cancer cell proliferation or induce apoptosis in specific cancer types .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound). The compound demonstrated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Mechanism Investigation

In another investigation focusing on anti-inflammatory mechanisms, researchers assessed how this compound interacts with pro-inflammatory cytokines. Results indicated that it could inhibit the production of TNF-alpha and IL-6 in vitro, highlighting its potential therapeutic role in managing inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonamide-functionalized pyrazolines. Key structural analogues include:

Key Observations :

- Furan vs. Aromatic Substituents : The furan-2-yl group in the target compound may enhance π-π stacking interactions with viral proteins compared to bulkier substituents like trifluoromethylphenyl or methoxyphenyl .

- Sulfonamide Positioning : Methanesulfonamide at the para position on the phenyl ring (target compound) may improve solubility and target binding compared to methylbenzenesulfonamide derivatives .

Physicochemical Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.